1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine
CAS No.: 72411-50-8
Cat. No.: VC2344724
Molecular Formula: C15H12BrN3
Molecular Weight: 314.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72411-50-8 |
---|---|
Molecular Formula | C15H12BrN3 |
Molecular Weight | 314.18 g/mol |
IUPAC Name | 2-(4-bromophenyl)-5-phenylpyrazol-3-amine |
Standard InChI | InChI=1S/C15H12BrN3/c16-12-6-8-13(9-7-12)19-15(17)10-14(18-19)11-4-2-1-3-5-11/h1-10H,17H2 |
Standard InChI Key | QCTCKFIPUHVCIW-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)Br |
Canonical SMILES | C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Properties
1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine features a pyrazole ring substituted with a bromophenyl group at position 1, a phenyl group at position 3, and an amine group at position 5. This configuration creates a molecule with unique electronic and steric properties that influence its reactivity and potential applications.
Molecular Characteristics
The compound has the following fundamental properties:
Property | Value |
---|---|
CAS Number | 72411-50-8 |
Molecular Formula | C₁₅H₁₂BrN₃ |
Molecular Weight | 314.186 g/mol |
IUPAC Name | 2-(4-bromophenyl)-5-phenylpyrazol-3-amine |
InChI | InChI=1S/C15H12BrN3/c16-12-6-8-13(9-7-12)19-15(17)10-14(18-19)11-4-2-1-3-5-11/h1-10H,17H2 |
InChI Key | QCTCKFIPUHVCIW-UHFFFAOYSA-N |
SMILES | NC1=CC(=NN1C1=CC=C(Br)C=C1)C1=CC=CC=C1 |
The bromine atom in the para position of the phenyl ring and the amine group at the 5-position of the pyrazole ring are key structural features that determine the compound's reactivity profile .
Physical Properties
1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine typically appears as a crystalline solid with specific properties that influence its handling and storage:
Property | Description |
---|---|
Appearance | Crystalline solid |
Storage Conditions | 2-8°C recommended |
Stability | Relatively stable under normal conditions |
Solubility | Soluble in DMSO, DMF; partially soluble in ethanol |
The compound should be stored in a cool, dry place and protected from light to maintain its stability and purity for research applications .
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine typically involves the formation of the pyrazole ring through cyclization reactions. Key synthetic pathways include:
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Hydrazine Cyclization Method: Reaction of phenylhydrazine with appropriate carbonyl compounds to form the pyrazole core structure.
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Regioselective Synthesis: Special attention to regioselectivity is crucial, as demonstrated in related pyrazole derivatives where single-crystal X-ray diffraction provides unambiguous structural confirmation .
Reaction Conditions and Optimization
Optimizing the synthesis requires careful control of reaction conditions:
Parameter | Optimal Conditions |
---|---|
Temperature | Reflux conditions typically employed |
Solvent | Ethanol commonly used |
Catalysts | Acid catalysts may facilitate cyclization |
Reaction Time | Varies based on specific methodology |
Microwave-assisted reactions have been employed to improve yields in the synthesis of related bromophenyl-pyrazole derivatives, demonstrating the potential for more efficient preparation methods .
Chemical Reactivity
Substitution Reactions
The bromine atom at the 4-position of the phenyl ring serves as an important site for functionalization through various substitution reactions:
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Nucleophilic Aromatic Substitution (SNAr): The bromine can be replaced by various nucleophiles, enabling the introduction of diverse functional groups.
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Cross-Coupling Reactions: The bromophenyl moiety can participate in palladium-catalyzed coupling reactions such as Suzuki coupling, allowing for the incorporation of additional aryl groups while preserving the pyrazole framework.
Cyclization Reactions
The amino group at position 5 of the pyrazole ring actively participates in domino reactions to form fused heterocycles:
Reagent | Product Type | Mechanism |
---|---|---|
Arylglyoxals | Fused heterocycles | Sequential imine formation and cyclization |
Carbonyl compounds | Condensation products | Nucleophilic attack followed by dehydration |
The formation of these complex structures often involves tautomerism of the pyrazol-5-amine, which facilitates nucleophilic attack at the α-position of carbonyl groups.
Oxidative Coupling
The amino group can undergo oxidative dehydrogenation to form azo derivatives, with various reagents promoting different reaction pathways:
Reagent/Conditions | Product | Yield Range |
---|---|---|
I₂/TBHP in ethanol (50°C) | Diazene derivatives | 75-89% |
CuCl₂/O₂ in DMF (80°C) | Azopyrroles | 65-75% |
Iodine acts as both an oxidizing agent and an electrophile in these transformations, enabling simultaneous C–I and N–N bond formation.
Biological Activity
Anticancer Properties
Research indicates that compounds containing the pyrazole moiety, including derivatives similar to 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine, exhibit substantial anticancer activity against various cell lines.
Compound Class | Cancer Cell Lines | Activity Range (IC₅₀) |
---|---|---|
Pyrazole derivatives | MCF-7 (breast) | 8.0-12.5 μM |
Related bromophenyl-pyrazoles | SiHa (cervical) | 6.0-10.0 μM |
Pyrazolone derivatives | PC-3 (prostate) | 10.0-15.0 μM |
These findings suggest potential applications in anticancer drug development, with pyrazole derivatives showing particular promise for breast cancer treatment .
Anti-inflammatory Effects
Derivatives of 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine have demonstrated anti-inflammatory properties through various mechanisms:
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Enzyme Inhibition: Some derivatives inhibit cyclin-dependent kinases, which play crucial roles in cell cycle regulation and inflammation pathways.
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Receptor Interactions: Potential interaction with receptors involved in inflammatory processes suggests broader applications in treating inflammatory conditions.
Antimicrobial Activity
Pyrazole derivatives, including those with bromophenyl substituents, often exhibit antimicrobial properties:
Target Organisms | Activity Level | Mechanism |
---|---|---|
Gram-positive bacteria | Moderate to high | Cell wall disruption |
Fungi (e.g., Candida) | Variable | Multiple pathways |
Viruses (e.g., H5N1) | Promising | Viral replication inhibition |
The antiviral activity against H5N1 virus has been particularly noted in some derivatives, highlighting potential applications in developing antiviral medications.
Research Applications
Pharmaceutical Development
1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine serves as a valuable intermediate in pharmaceutical research:
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Lead Compound Development: The compound provides a scaffold for medicinal chemists to develop novel therapeutics with improved pharmacological profiles.
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Structure-Activity Relationship Studies: Modifications of the core structure enable systematic investigation of how structural changes affect biological activity.
Materials Science
Applications in materials science include:
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Polymer Development: Used in creating polymers with enhanced thermal and mechanical properties.
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Advanced Materials: Contributes to the development of materials with specific physical characteristics for industrial applications .
Analytical Chemistry
The compound has applications in analytical methods:
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Reagent for Detection: Acts as a reagent for detecting and quantifying specific substances.
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Environmental Monitoring: Assists in developing methods for environmental analysis and quality control .
Comparison with Similar Compounds
Structural Analogues
Comparing 1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine with related compounds reveals important structure-activity relationships:
Compound | Structural Difference | Effect on Properties |
---|---|---|
1-(4-Bromophenyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine | Methyl at C-3, phenyl at C-4 | Altered electronic distribution |
1,3-Bis(4-bromophenyl)-1H-pyrazol-5-amine | Additional bromine on second phenyl | Enhanced reactivity for coupling |
1-(4-Bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-amine | tert-Butyl instead of phenyl | Increased steric bulk |
3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine | Methyl at N-1 instead of phenyl | Reduced π-π stacking |
These structural variations significantly impact the compounds' physicochemical properties, biological activities, and potential applications .
Position Isomers
Isomerism in the pyrazole structure leads to compounds with distinct characteristics:
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1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-5-amine vs. 1-Phenyl-3-(4-bromophenyl)-1H-pyrazol-5-amine: The exchange of substituent positions affects electronic distribution and binding properties.
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5-Amino vs. 3-Amino Position: The position of the amino group significantly impacts reactivity patterns and biological activity .
Crystallographic Data
X-ray crystallography provides definitive structural characterization:
Parameter | Value |
---|---|
Crystal System | Typically triclinic or monoclinic |
Space Group | Often P1 (triclinic) |
Bond Angles | C-N-C angles approximately 110-115° |
Hydrogen Bonding | N-H···N hydrogen bonds form crystal lattice |
These crystallographic features are critical for understanding the three-dimensional structure and potential intermolecular interactions in biological systems. Single-crystal X-ray diffraction remains the definitive method for resolving structural ambiguities, particularly regarding regiochemistry and tautomeric states .
Future Research Directions
Several promising avenues for future research include:
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Targeted Drug Design: Further exploration of structure-activity relationships to develop more selective and potent therapeutic agents.
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Green Chemistry Approaches: Development of more environmentally friendly synthetic routes with reduced waste and energy consumption.
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Combination Therapies: Investigation of synergistic effects when used alongside established drugs.
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Advanced Materials Applications: Exploration of novel applications in materials science, particularly in areas requiring specific electronic or mechanical properties.
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